molecular formula C10H18O B1204204 1,4-Cineole CAS No. 470-67-7

1,4-Cineole

Cat. No.: B1204204
CAS No.: 470-67-7
M. Wt: 154.25 g/mol
InChI Key: RFFOTVCVTJUTAD-UHFFFAOYSA-N
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Description

Isocineole, also known as 1,4-cineole, is a monoterpene compound with the molecular formula C10H18O. It is a colorless to pale yellow oily liquid with a camphor-like aroma and a cool, gentle flavor. Isocineole is naturally found in various plants, including Citrus chinensis and chrysanthemum . It is commonly used in the production of perfumes, flavors, and fragrances .

Mechanism of Action

1,4-Cineole: A Comprehensive Review of its Mechanism of Action

This compound, also known as eucalyptol, is a natural monoterpene that is present in eucalyptus oil . It has been found to have various biological activities, including anti-inflammatory and antimicrobial effects . This article aims to provide a comprehensive review of the mechanism of action of this compound.

Target of Action

This compound has been found to interact with several targets in the human body. It activates both human Transient Receptor Potential Ankyrin 1 (TRPA1), a sensor of noxious cold, and human Transient Receptor Potential Melastatin 8 (TRPM8), a thermosensitive receptor . It also inhibits the growth of plants .

Mode of Action

This compound interacts with its targets in various ways. It has been shown to inhibit the activity of Asparagine Synthetase, a key enzyme in Asparagine biosynthesis . It also inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor Alpha (TNFα), Interleukin-1β (IL-1β), and Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), while upregulating anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the synthesis of DNA in the root apical meristem of plants, suggesting that it may interfere with the growth of other plant species . It also downregulates the expression of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, suggesting a role in the regulation of inflammatory responses .

Pharmacokinetics

It is known that this compound is a colorless liquid that is insoluble in water but miscible with organic solvents

Result of Action

The action of this compound results in various molecular and cellular effects. It has been shown to inhibit the growth of plants and to regulate the expression of various cytokines, potentially affecting immune responses . It also inhibits DNA synthesis in the root apical meristem of plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it has been found to be attractive to males of various species of orchid bees, which gather the chemical to synthesize pheromones . This suggests that the presence of certain species could potentially influence the action of this compound in the environment.

Safety and Hazards

1,4-Cineole is a flammable liquid and vapor . It may cause an allergic skin reaction . Containers may explode when heated and vapors may form explosive mixtures with air . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

1,4-Cineole has been identified in Australian red wines and its contribution to the aroma of Cabernet Sauvignon wine has been investigated . It could be a key compound in the eucalyptus aroma of aged Valpolicella wines . The amount of this compound and p-cymene was linked not only to wine aging but also to grape variety .

Biochemical Analysis

Biochemical Properties

1,4-Cineole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound activates human TRPA1, a sensor of noxious cold, and human TRPM8, a thermosensitive receptor . These interactions suggest that this compound can influence sensory perception and thermoregulation.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit plant growth, indicating its potential impact on cellular metabolism . Additionally, this compound exhibits anti-inflammatory properties by inhibiting proinflammatory cytokine production in human lymphocytes and lipopolysaccharide-stimulated monocytes . This suggests that this compound can modulate immune responses and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates TRPA1 and TRPM8 receptors, influencing sensory perception and thermoregulation . Additionally, this compound inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over prolonged exposure . Long-term studies indicate that this compound can maintain its anti-inflammatory properties, but its impact on cellular function may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound has been shown to exhibit anxiolytic-like effects at doses of 100, 200, and 400 mg/kg . Higher doses may lead to increased immobility time in forced swimming and tail suspension tests, indicating potential depressive-like effects . This compound does not significantly affect motor coordination at these doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of this compound within tissues is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and can interact with various organelles . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments, influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocineole can be synthesized through the dehydration of α-terpineol. This process involves the removal of water molecules from α-terpineol, resulting in the formation of isocineole .

Industrial Production Methods: Commercially, isocineole is obtained by the distillation of eucalyptus oil followed by freeze separation . This method ensures the isolation of isocineole from other components present in eucalyptus oil.

Chemical Reactions Analysis

Types of Reactions: Isocineole undergoes various chemical reactions, including:

    Oxidation: Isocineole can be oxidized to form corresponding ketones and alcohols.

    Reduction: Reduction of isocineole can lead to the formation of saturated hydrocarbons.

    Substitution: Isocineole can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products:

    Oxidation: Formation of ketones and alcohols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Isocineole is similar to other monoterpenes such as:

    1,8-Cineole:

    Limonene: Another monoterpene with a citrus aroma, but it lacks the oxygen atom present in isocineole.

    Menthol: A monoterpene alcohol with a minty aroma, differing in functional groups and structure.

Uniqueness: Isocineole’s unique combination of a camphor-like aroma and cool flavor, along with its specific molecular structure, distinguishes it from other similar compounds .

Properties

IUPAC Name

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane
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InChI

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOTVCVTJUTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID3047396
Record name 1,4-Cineole
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Molecular Weight

154.25 g/mol
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Physical Description

Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma
Record name 1,4-Epoxy-p-menthane
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/
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Boiling Point

173-174 °C, 65.00 °C. @ 16.00 mm Hg
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
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Solubility

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.8997 @ 20 °C, 0.850-0.908
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Record name 1,4-Cineole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/
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Vapor Pressure

1.93 [mmHg]
Record name 1,4-Epoxy-p-menthane
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Color/Form

COLORLESS LIQ

CAS No.

470-67-7
Record name 1,4-Cineole
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Record name 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-
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Record name 1,4-CINEOLE
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Record name 1,4-Cineole
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Melting Point

1 °C
Record name 1,4-EPOXY-P-MENTHANE
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Record name 1,4-Cineole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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